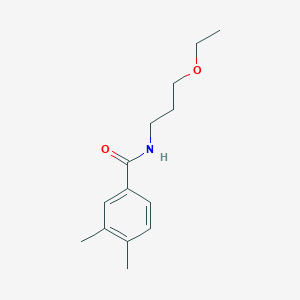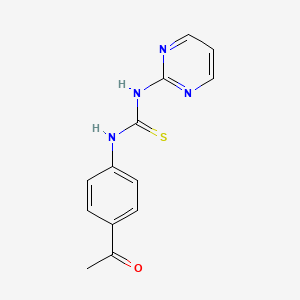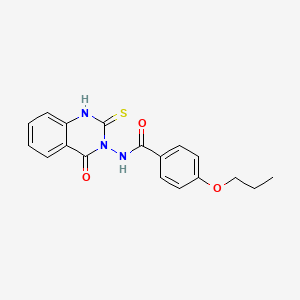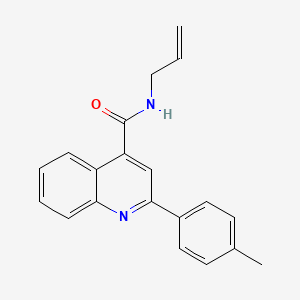![molecular formula C26H33N3O B4547718 (3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one](/img/structure/B4547718.png)
(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one
Overview
Description
(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one is a complex organic compound characterized by its unique structure, which includes a piperidinone core substituted with dimethylaminophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 1-propylpiperidin-4-one under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites on proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
(3E,5E)-3,5-Bis(benzylidene)-1-propylpiperidin-4-one: Similar structure but lacks the dimethylamino groups.
(3E,5E)-3,5-Bis({[4-(methylamino)phenyl]methylidene})-1-propylpiperidin-4-one: Similar structure with methylamino groups instead of dimethylamino groups.
Uniqueness
(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one is unique due to the presence of dimethylamino groups, which can enhance its solubility and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such functional groups can improve the pharmacokinetic properties of potential drugs.
Properties
IUPAC Name |
(3E,5E)-3,5-bis[[4-(dimethylamino)phenyl]methylidene]-1-propylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O/c1-6-15-29-18-22(16-20-7-11-24(12-8-20)27(2)3)26(30)23(19-29)17-21-9-13-25(14-10-21)28(4)5/h7-14,16-17H,6,15,18-19H2,1-5H3/b22-16+,23-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEFGARTOINELU-LKNRODPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=CC2=CC=C(C=C2)N(C)C)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4547651.png)
![N-cycloheptyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4547654.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4547669.png)
![4-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B4547674.png)

![(Z)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B4547686.png)
![4-(methoxymethyl)-6-methyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4547690.png)

![N-butyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4547704.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4547713.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4547725.png)

